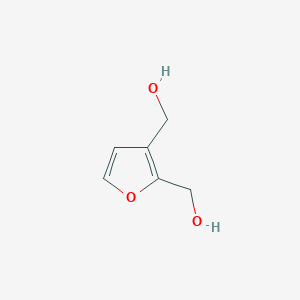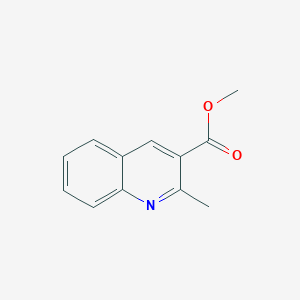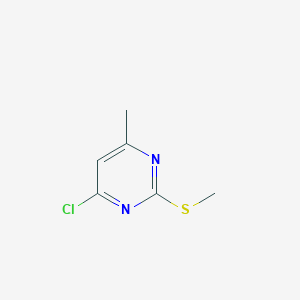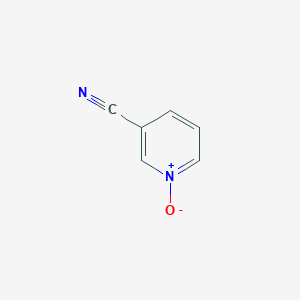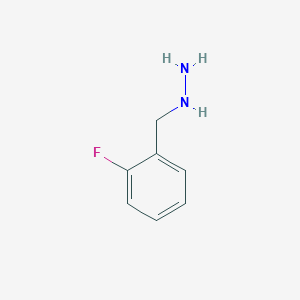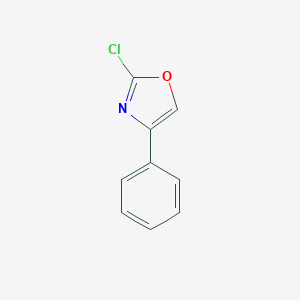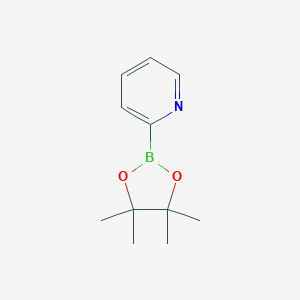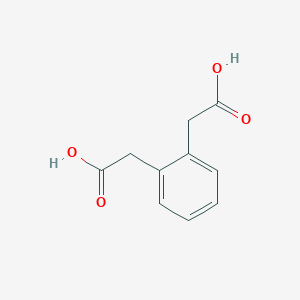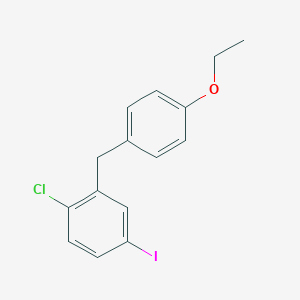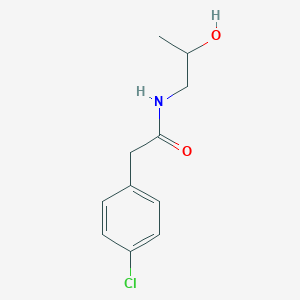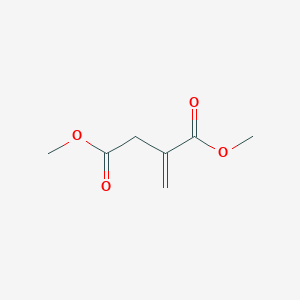
Itaconate de diméthyle
Vue d'ensemble
Description
L'itaconate de diméthyle est un composé organique dérivé de l'acide itaconique. Il se caractérise par la présence de deux groupes esters liés à la chaîne principale de l'acide itaconique. Ce composé est connu pour ses applications polyvalentes dans divers domaines, notamment la chimie, la biologie et la médecine. Il est particulièrement reconnu pour son rôle d'agent immunomodulateur et son potentiel dans les applications thérapeutiques.
Applications De Recherche Scientifique
Dimethyl itaconate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Dimethyl itaconate (DMI), a derivative of itaconate, primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . They can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions . DMI also targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Mode of Action
DMI interacts with its targets and induces several changes. It suppresses the IL-23/IL-17 inflammatory axis-associated genes and promotes antioxidant nuclear factor erythroid 2-related factor 2 target genes . The regulatory mechanisms of itaconate involve alkylation on Keap1 to activate Nrf2, succinate dehydrogenase inhibition, activating transcription factor 3 (ATF3) induction to inhibit IκBζ activation, and down-regulating glycolysis by GAPDH and ALDOA alkylation .
Biochemical Pathways
DMI affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, from which DMI is derived, is a byproduct of the TCA cycle . Itaconate regulates the metabolic adaptability of macrophages and affects their effect . Several metabolites of the TCA cycle such as succinate, fumarate, and itaconate have been found to play significant roles in controlling the immunophenotype and inflammatory response of macrophages .
Pharmacokinetics
Itaconate, a highly polar molecule, cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as DMI . This enhances the bioavailability of the compound, allowing it to exert its effects more efficiently.
Result of Action
DMI has potent anti-inflammatory effects. It inhibits LPS-induced inflammatory activation of macrophages and suppresses the expression of pro-inflammatory genes such as iNOS, IL-1β, IL-12p70, and IL-6 . It also ameliorates disease severity in experimental autoimmune encephalomyelitis (EAE) through multiple cellular and molecular mechanisms .
Action Environment
DMI exerts its antibacterial functions in intracellular environments . It also exerts its effects in carbon-enriched environments through the TCA cycle . The action, efficacy, and stability of DMI can be influenced by these environmental factors.
Analyse Biochimique
Biochemical Properties
Dimethyl itaconate plays a significant role in biochemical reactions. It can directly modify cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate can be a connector among immunity, metabolism, and inflammation .
Cellular Effects
Dimethyl itaconate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In a study, administration of dimethyl itaconate enhanced survival rate, decreased serum level of TNF-α and IL-6, and ameliorated lung injury in septic mice .
Molecular Mechanism
Dimethyl itaconate exerts its effects at the molecular level through various mechanisms. It activates Nrf2 and promotes the expression of Nrf2 and its downstream factor HO-1 and NQO-1 . The regulatory activities of dimethyl itaconate on inflammatory cytokine production were abolished in septic Nrf2 −/− mice .
Temporal Effects in Laboratory Settings
In laboratory settings, dimethyl itaconate upregulates glycolysis in a persistent and long-term manner . This highlights the stability of dimethyl itaconate and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of dimethyl itaconate vary with different dosages in animal models. Administration of dimethyl itaconate enhanced survival rate in septic mice
Metabolic Pathways
Dimethyl itaconate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway . It interacts with enzymes such as immune response gene 1 and affects metabolic flux .
Subcellular Localization
The subcellular localization of dimethyl itaconate is primarily in the mitochondrial matrix, where it is produced from cis-aconitate decarboxylation mediated by immune response gene 1
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'itaconate de diméthyle peut être synthétisé par estérification de l'acide itaconique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est effectuée sous reflux. Les étapes générales sont les suivantes :
- L'acide itaconique, le méthanol et un catalyseur sont ajoutés à un réacteur.
- Le mélange est chauffé à 70-100°C et porté au reflux pendant 20-50 minutes.
- La température est ensuite augmentée à 100-120°C, et du méthanol supplémentaire est ajouté jusqu'à ce que la réaction soit terminée.
- Le mélange réactionnel est soumis à une désalcoholisation sous vide pour éliminer l'excès de méthanol.
- Le produit est purifié par distillation.
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound suit des principes similaires mais à une plus grande échelle. Le processus implique l'ajout continu de méthanol et de catalyseur pour maintenir les conditions réactionnelles et garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'itaconate de diméthyle subit diverses réactions chimiques, notamment :
Hydrogénation : Hydrogénation énantiosélective utilisant des catalyseurs au rhodium pour produire des composés chiraux.
Polymérisation : Copolymérisation avec d'autres monomères pour produire des polymères aux propriétés uniques.
Réactions de substitution : Réactions avec des nucléophiles pour introduire différents groupes fonctionnels.
Réactifs et conditions courantes :
Hydrogénation : Catalyseurs au rhodium, gaz hydrogène et solvants appropriés.
Polymérisation : Divers monomères, initiateurs et solvants.
Substitution : Nucléophiles tels que les amines ou les alcools dans des conditions douces.
Principaux produits :
Hydrogénation : Dérivés chiraux du succinate de diméthyle.
Polymérisation : Copolymères aux propriétés thermiques et mécaniques améliorées.
Substitution : Dérivés fonctionnalisés de l'this compound.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules complexes et de polymères.
Biologie : Agit comme un agent immunomodulateur, influençant la fonction des macrophages et les réponses inflammatoires.
Industrie : Utilisé dans la production de résines, de revêtements et d'adhésifs en raison de sa nature polymérisable.
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de multiples mécanismes :
Immunomodulation : Il inhibe l'activation des voies pro-inflammatoires, telles que l'axe IL-17-IκBς, et réduit la production de cytokines inflammatoires.
Activité antioxydante : Il active la voie Nrf2, conduisant à l'expression de gènes antioxydants et à la protection contre le stress oxydatif.
Régulation métabolique : Il influence le cycle de l'acide tricarboxylique et module le métabolisme cellulaire.
Comparaison Avec Des Composés Similaires
L'itaconate de diméthyle est comparé à d'autres dérivés de l'itaconate, tels que :
Itaconate d'octyle-4 : Un dérivé plus lipophile avec une perméabilité cellulaire accrue.
Itaconate de monoéthyle-4 : Un autre dérivé avec des propriétés immunomodulatrices similaires.
Unicité : L'this compound se distingue par son équilibre d'hydrophilie et d'hydrophobie, ce qui le rend adapté à diverses applications dans des environnements aqueux et organiques. Sa capacité à moduler les réponses immunitaires et les voies du stress oxydatif le distingue encore des autres composés similaires .
Composés similaires :
- Itaconate d'octyle-4
- Itaconate de monoéthyle-4
- Mesaconate
- Citraconate
Propriétés
IUPAC Name |
dimethyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-85-3 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210701 | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-52-7 | |
| Record name | Dimethyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyl itaconate exhibit anti-inflammatory effects?
A1: Dimethyl itaconate (DI), a cell-permeable derivative of itaconate, exerts anti-inflammatory effects primarily through activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), promoting cellular defense against oxidative stress and inflammation. [, ] Additionally, DI has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. []
Q2: What is the role of dimethyl itaconate in inflammasome-mediated pyroptosis?
A2: Dimethyl itaconate has shown promising results in inhibiting NLRP3 inflammasome assembly and NLRP3-dependent pyroptosis in microglia. [] This effect is linked to its ability to reduce reactive oxygen species production via the Nrf2/HO-1 pathway and induce autophagy. []
Q3: How does dimethyl itaconate affect the IL-23/IL-17 inflammatory axis?
A3: Research indicates that DI can suppress the expression of genes associated with the IL-23/IL-17 inflammatory axis. [] This axis plays a critical role in various inflammatory and autoimmune diseases. By downregulating this pathway, DI may contribute to the resolution of inflammation.
Q4: Can dimethyl itaconate influence Th17 cell responses and autoimmune inflammation?
A4: Studies demonstrate that DI can effectively inhibit antigen-specific Th17 cell responses, which are key players in autoimmune diseases like uveitis. [] This effect is mediated by activating the Nrf2/HO-1 pathway and suppressing STAT3 signaling, leading to decreased Th17 cell differentiation and function. []
Q5: What is the molecular formula and weight of dimethyl itaconate?
A5: Dimethyl itaconate has the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. [, , ]
Q6: What spectroscopic data is available for dimethyl itaconate?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize dimethyl itaconate, particularly in studies investigating its copolymerization with other monomers like styrene. [, , ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze its structure and monitor structural changes during processes like thermal oxidative stabilization. [, ]
Q7: How does dimethyl itaconate perform as a reactive diluent in unsaturated polyester resins (UPRs)?
A7: Dimethyl itaconate demonstrates potential as a biobased alternative to styrene in UPRs, offering low viscosity for easy handling. [] Its use allows for the development of fully biobased UPRs, contributing to more sustainable material choices.
Q8: What is the impact of dimethyl itaconate on the water absorption of poly(methyl methacrylate) (PMMA)?
A8: Incorporating dimethyl itaconate into PMMA denture base materials has been shown to reduce residual monomer content and enable precise control over water absorption. [] This modification can enhance the material's biocompatibility and applicative properties.
Q9: What types of reactions can dimethyl itaconate participate in as a substrate?
A9: Dimethyl itaconate serves as a versatile substrate in various catalytic reactions. One prominent example is its use in asymmetric hydrogenation reactions, often catalyzed by chiral rhodium complexes. [, , , , , , ] These reactions are crucial for synthesizing enantiomerically pure compounds, particularly chiral building blocks for pharmaceuticals.
Q10: How does the choice of catalyst and reaction conditions affect the hydrogenation of dimethyl itaconate?
A10: The efficiency and enantioselectivity of dimethyl itaconate hydrogenation are highly dependent on the catalyst and reaction conditions. For instance, studies have demonstrated variations in reaction rates and enantiomeric excess (ee) based on the ligand structure used in rhodium catalysts. [, ] The choice of solvent, temperature, and pressure also significantly influences the reaction outcome. [, , ]
Q11: Are there other catalytic applications of dimethyl itaconate beyond hydrogenation?
A11: Yes, dimethyl itaconate has found utility in multicomponent reactions, offering alternative synthetic routes to valuable compounds. For example, a cobalt-catalyzed multicomponent reaction involving dimethyl itaconate, aryl bromides, and carbonyl compounds provides access to functionalized γ-butyrolactones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
